molecular formula C13H15NO2 B8655748 4-Acetyl-1-benzylpyrrolidin-2-one

4-Acetyl-1-benzylpyrrolidin-2-one

Cat. No.: B8655748
M. Wt: 217.26 g/mol
InChI Key: AWRBCMYGSHMVHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetyl-1-benzylpyrrolidin-2-one is a substituted pyrrolidin-2-one derivative characterized by a benzyl group at the N1 position and an acetyl group at the C4 position of the pyrrolidinone ring. Its molecular formula is C₁₅H₁₈NO₃, with a molecular weight of 245.31 g/mol. Key analytical data include a mass spectrum peak at M/z 203 (M⁺) and elemental analysis matching the calculated values (C: 76.81%, H: 8.43%) . The compound’s stereochemical complexity is evident in its diastereomeric forms, such as (4S,1'S)-4-ethyl-1-(phenylethyl)-1'-yl)pyrrolidin-2-one (7b) and (4R,1'S)-4-ethyl-1-(phenylethyl)-1'-yl)pyrrolidin-2-one (8b), which highlight the role of substituent positioning in modulating properties .

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

4-acetyl-1-benzylpyrrolidin-2-one

InChI

InChI=1S/C13H15NO2/c1-10(15)12-7-13(16)14(9-12)8-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3

InChI Key

AWRBCMYGSHMVHB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-acetyl-1-benzylpyrrolidin-2-one can be contextualized by comparing it to analogous pyrrolidin-2-one derivatives. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Hydrogen Bonding (Donor/Acceptor) Key Properties/Applications
This compound C₁₅H₁₈NO₃ 245.31 Acetyl (C4), Benzyl (N1) 1 donor, 3 acceptors High lipophilicity; synthetic intermediate
4-Amino-1-phenylpyrrolidin-2-one C₁₀H₁₂N₂O 176.22 Amino (C4), Phenyl (N1) 2 donors, 1 acceptor Enhanced solubility; potential CNS activity
4-Ethyl-1-(phenylethyl)pyrrolidin-2-one (7b/8b) C₁₅H₁₈NO₃ 245.31 Ethyl (C4), Phenylethyl (N1) 1 donor, 2 acceptors Diastereomer-dependent reactivity
4-Chloro-1-benzylpyrrolidin-2-one C₁₁H₁₂ClNO 209.67 Chloro (C4), Benzyl (N1) 1 donor, 2 acceptors Electrophilic reactivity; halogenated intermediates

Key Findings:

Substituent Effects on Polarity and Solubility The 4-amino derivative (C₁₀H₁₂N₂O) exhibits higher polarity due to its amino group, which increases hydrogen-bonding capacity (2 donors vs. 1 in the acetyl analog). This enhances aqueous solubility, making it favorable for drug delivery applications . In contrast, the 4-acetyl and 4-chloro derivatives prioritize lipophilicity, suited for membrane permeability in medicinal chemistry .

Chloro substituents (e.g., 4-chloro-1-benzylpyrrolidin-2-one) enhance electrophilicity at C4, enabling nucleophilic substitution reactions absent in the acetyl or amino analogs .

Biological Relevance While this compound’s bioactivity is less documented, derivatives like 4-amino-1-phenylpyrrolidin-2-one are explored for CNS targets due to their hydrogen-bonding profile and structural resemblance to neurotransmitter scaffolds . Pyrido-pyrimidinone analogs (e.g., 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) share aromatic and heterocyclic motifs but diverge in core structure, limiting direct comparison .

Research Implications and Gaps

  • Synthetic Utility: The acetyl and benzyl groups in this compound make it a versatile intermediate for generating libraries of substituted pyrrolidinones, though stereochemical outcomes require careful control .
  • Pharmacological Potential: Further studies are needed to elucidate the bioactivity of this compound, particularly in comparison to its amino and halogenated counterparts, which show more defined therapeutic profiles .

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